2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenoxy ring, and a dimethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the acetylamino group: This can be achieved by reacting 4-aminophenol with acetic anhydride under mild conditions to form 4-(acetylamino)phenol.
Formation of the phenoxy group: The 4-(acetylamino)phenol is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy and dimethylphenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)-acetamide
- N-(4-(3-(4-acetylamino-phenoxy)-phenoxy)-phenyl)-acetamide
- N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
Uniqueness
2-[4-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both the acetylamino and dimethylphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-4-6-13(2)18(12)20-17(22)11-23-16-9-7-15(8-10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGDIUJORGPMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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